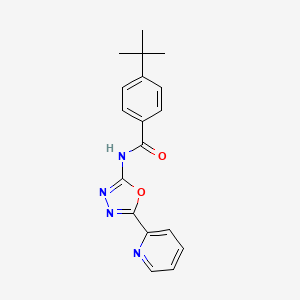

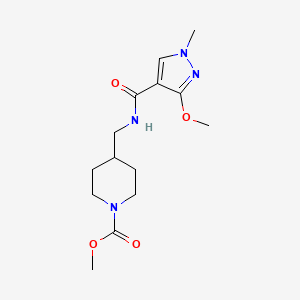

![molecular formula C14H9N7OS B2872747 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351633-95-8](/img/structure/B2872747.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” is a compound that contains a benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of BTZ-based compounds involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The BTZ motif is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is an aromatic ring by virtue of its two double bonds and the sulfur lone pair .Chemical Reactions Analysis

BTZ-based compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

BTZ-based compounds exhibit optoelectronic and photophysical properties that can be systematically modified . They have been used in photovoltaics and as fluorescent sensors .Scientific Research Applications

Catalysis and Organic Synthesis

- Homogeneous Catalysis for Synthesis of Heterocyclic Compounds : N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) is highlighted as an efficient homogeneous catalyst for the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This method emphasizes mild, neutral reaction conditions, high yields, and compliance with green chemistry principles (Khazaei et al., 2015).

Synthesis of Heterocyclic Compounds

- Synthesis of Various Heterocycles : Research demonstrates the utility of thiadiazole-enaminones as synthetic precursors for creating a wide range of new heterocyclic compounds, including derivatives linked to pyrazole, pyridine, and benzimidazolopyrimidine. These compounds are synthesized via reactions with nitrogen and carbon nucleophiles, showcasing the versatility of thiadiazole-based compounds in heterocyclic chemistry (Raslan & Omran, 2016).

Pharmaceutical Applications

- Antibacterial, Antifungal, and Anticancer Evaluation : A study on N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide revealed its antibacterial and antifungal properties against several pathogens and its potential anticancer activity against breast cancer cells. This highlights the potential of such compounds in developing new therapeutic agents (Senthilkumar, Umarani, & Satheesh, 2021).

Inhibitors of Biological Processes

- Photosynthetic Electron Transport Inhibition : Studies on pyrazole derivatives, including those with thiadiazine moieties, have demonstrated their ability to inhibit photosynthetic electron transport. This research provides insight into the development of new herbicides and the study of photosynthesis at the molecular level (Vicentini et al., 2005).

Mechanism of Action

Target of Action

It’s known that the compound is used in the detection of primary aromatic amines (paas), which are persistent and highly toxic organic pollutants .

Mode of Action

The compound, also known as 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The BTDD fragment is well dispersed in the 2D framework, leading to a higher fluorescence quantum yield compared to the aggregated BTDD monomer . The F-CTF-3 nanosheet exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching .

Biochemical Pathways

The compound’s interaction with paas leads to fluorescence quenching, which is used for the detection of these pollutants .

Result of Action

The compound’s action results in the detection of PAAs. The F-CTF-3 nanosheet shows high sensitivity and selectivity for PAA detection among various amines, including some classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .

Action Environment

The f-ctf-3 nanosheet, which incorporates the compound, exhibits high stability .

properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N7OS/c22-14(16-9-3-1-4-10-13(9)20-23-19-10)11-5-6-12(18-17-11)21-8-2-7-15-21/h1-8H,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTIUXONJARMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2872665.png)

![[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2872672.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid](/img/structure/B2872678.png)

![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)